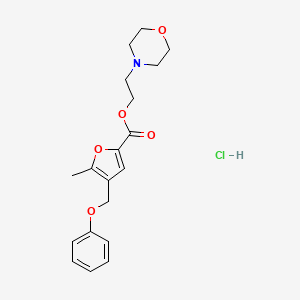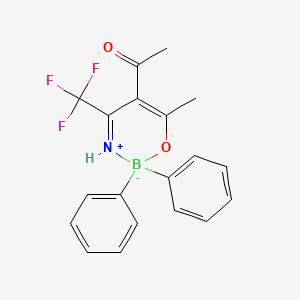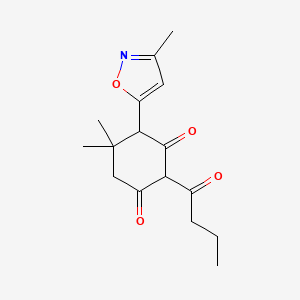![molecular formula C17H16ClNO2 B4931958 3-[(5-Chloro-2-methylphenyl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one](/img/structure/B4931958.png)
3-[(5-Chloro-2-methylphenyl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Chloro-2-methylphenyl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring substituted with a furan ring and a 5-chloro-2-methylphenylamino group, making it a unique structure with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Chloro-2-methylphenyl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction.
Attachment of the 5-chloro-2-methylphenylamino group: This step involves a nucleophilic substitution reaction where the amino group is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(5-Chloro-2-methylphenyl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-[(5-Chloro-2-methylphenyl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(5-Chloro-2-methylphenyl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-methylaniline: This compound shares the chloro and methyl substitutions on the phenyl ring but lacks the furan and cyclohexene components.
2-Amino-5-chloro-N,3-dimethylbenzamide: Similar in having a chloro and methyl substitution, but differs in the overall structure and functional groups.
Uniqueness
3-[(5-Chloro-2-methylphenyl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one is unique due to its combination of a cyclohexene ring, a furan ring, and a 5-chloro-2-methylphenylamino group. This unique structure imparts specific chemical properties and potential biological activities that are not found in simpler compounds.
Eigenschaften
IUPAC Name |
3-(5-chloro-2-methylanilino)-5-(furan-2-yl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-11-4-5-13(18)9-16(11)19-14-7-12(8-15(20)10-14)17-3-2-6-21-17/h2-6,9-10,12,19H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHCHMCGUJECPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=CC(=O)CC(C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-ETHYLPHENYL)-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4931885.png)
![1-{1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4931893.png)
![[4-(2-chlorobenzyl)-1-(3-phenyl-2-propynoyl)-4-piperidinyl]methanol](/img/structure/B4931903.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B4931905.png)
![4-{2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B4931913.png)

![3-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-9-ethylcarbazole](/img/structure/B4931924.png)
![17-(4-ethoxyphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4931937.png)
![N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B4931954.png)

![2-(1H-naphtho[2,3-d]imidazol-2-ylthio)-N-phenylacetamide](/img/structure/B4931984.png)
![N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4931992.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1,3-benzothiazole-5-carboxamide](/img/structure/B4932002.png)
